molecular formula C43H65N11O12S2 B1670243 Demoxytocin CAS No. 113-78-0

Demoxytocin

Cat. No.: B1670243
CAS No.: 113-78-0
M. Wt: 992.2 g/mol
InChI Key: GTYWGUNQAMYZPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Demoxytocin is synthesized by replacing the leading cysteine in oxytocin with β-mercaptopropionic acid. The synthesis involves the formation of sulfur-sulfur bridges, which are crucial for the stability and activity of the peptide . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to form peptide bonds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and allows for the production of large quantities of the peptide with high purity .

Chemical Reactions Analysis

Types of Reactions: Demoxytocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties. For example, oxidation forms stable disulfide-bridged peptides, while reduction yields free thiol-containing peptides .

Scientific Research Applications

Demoxytocin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.

    Biology: It is used to investigate the role of oxytocin and its analogues in various biological processes, including labor induction and lactation.

    Medicine: It is used clinically to induce labor, promote lactation, and treat puerperal mastitis.

    Industry: It is used in the pharmaceutical industry for the production of oxytocic drugs.

Mechanism of Action

Demoxytocin exerts its effects by binding to oxytocin receptors on the surface of target cells. This binding increases the permeability of the cell membrane to calcium ions, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the contraction of smooth muscle cells, including those in the uterus and mammary glands . This mechanism is similar to that of oxytocin, but this compound is more potent and has a longer half-life .

Comparison with Similar Compounds

Uniqueness of Demoxytocin: this compound is unique due to its higher potency and longer half-life compared to oxytocin. It is also administered buccally, which offers a non-invasive alternative to intravenous administration .

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWGUNQAMYZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861739
Record name 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(butan-2-yl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

992.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-78-0
Record name Demoxytocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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